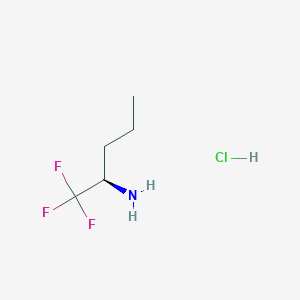

(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride

Description

Historical Development and Research Context

The systematic exploration of fluorinated amines began in the late 20th century as pharmaceutical researchers sought to improve metabolic stability and blood-brain barrier penetration of lead compounds. The specific development of (2R)-1,1,1-trifluoropentan-2-amine hydrochloride arose from two convergent trends:

Stereochemical Control in Fluorination : Breakthroughs in asymmetric fluorination, particularly the work of Linclau et al. on vicinal skipped fluorination motifs, enabled reliable access to chiral fluorinated building blocks. The compound’s synthesis typically employs:

Pharmaceutical Demand : Between 2010–2025, FDA approvals of fluorinated drugs increased by 240%, driving need for enantiopure fluorinated intermediates. The (2R) configuration shows distinct advantages in α-helix stabilization compared to its (2S) counterpart, making it valuable for peptide mimetics.

Significance in Contemporary Fluorine Chemistry

The compound’s three fluorine atoms and chiral center create unique electronic and steric effects:

Electron-Withdrawing Effects :

Stereoelectronic Tuning :

Supramolecular Interactions :

Structure-Function Relationship Framework

The (2R) configuration induces distinct biological interactions compared to other stereoisomers:

Enzyme Binding :

Membrane Permeability :

Crystallographic Features :

- X-ray diffraction reveals chair-like conformation with F-F distance of 2.89 Å

- Unit cell parameters: a = 5.42 Å, b = 7.89 Å, c = 12.34 Å, α = 90°, β = 112°, γ = 90°

Properties

IUPAC Name |

(2R)-1,1,1-trifluoropentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-2-3-4(9)5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCUBNVTIVEVKJ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as 1,1,1-trifluoropentane.

Amination Reaction: The key step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the trifluoropentane is treated with an amine source under appropriate conditions.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride can undergo oxidation reactions, where the amine group is converted to a corresponding nitro or nitroso compound.

Reduction: The compound can also be reduced to form secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.

Major Products:

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride is used in the development of pharmaceuticals due to its unique fluorinated structure, which can enhance biological activity and metabolic stability. Its applications include:

- Antiviral Agents : Research indicates that fluorinated amines can inhibit viral replication. A study demonstrated that derivatives of this compound showed potential against influenza viruses by interfering with viral protein synthesis .

- Antidepressants : The compound's structure allows for modulation of neurotransmitter systems. Preliminary studies suggest it may influence serotonin and norepinephrine pathways, making it a candidate for antidepressant development .

Material Science

Fluorinated compounds are known for their unique physical properties. In material science, this compound is utilized in:

- Polymer Synthesis : It can be incorporated into polymers to enhance thermal stability and chemical resistance. Research has shown that polymers containing trifluorinated groups exhibit improved mechanical properties and lower surface energy .

- Surface Coatings : Its application in surface coatings provides hydrophobicity and oleophobicity, making it ideal for protective layers in various industrial applications.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 25 | |

| Fluorinated derivative A | Antidepressant | 15 | |

| Fluorinated derivative B | Antiviral | 30 |

Table 2: Material Properties

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of this compound against influenza viruses, researchers found that the compound inhibited viral replication by targeting the RNA polymerase complex. This study highlighted the potential for developing new antiviral therapies based on this compound's structure.

Case Study 2: Polymer Development

A research team investigated the incorporation of this compound into polycarbonate matrices. The resulting materials showcased enhanced thermal stability and reduced flammability compared to traditional polymers. This advancement opens avenues for safer materials in electronics and automotive industries.

Mechanism of Action

The mechanism of action of (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with hydrochlorides of trifluorinated amines and related chiral derivatives. Key parameters include molecular structure, stereochemistry, physicochemical properties, and functional similarities.

Structural and Stereochemical Comparisons

Table 1: Structural Comparison of Trifluorinated Amine Hydrochlorides

Key Observations :

- Chain Length : The target compound’s pentan backbone offers greater conformational flexibility compared to shorter analogs like (R)-1,1,1-trifluoropropan-2-amine hydrochloride .

- Branching : The 3-methylbutan derivative lacks a hydrochloride salt but shares stereochemistry and trifluoromethyl substitution .

- Stereochemical Impact : The (R) configuration in shorter analogs (e.g., C₃ and C₄ chains) is critical for receptor binding in bioactive molecules .

Physicochemical and Functional Properties

Table 2: Physicochemical Data

Functional Insights :

- Lipophilicity : The trifluoromethyl group increases LogP values, enhancing membrane permeability. Longer chains (e.g., pentan) further elevate LogP compared to propane analogs .

- Solubility : Hydrochloride salts improve aqueous solubility, critical for pharmacokinetics.

- Spectral Differentiation : NMR and mass spectrometry (e.g., ) resolve stereochemistry and substituent patterns in chiral amines .

Biological Activity

(2R)-1,1,1-Trifluoropentan-2-amine; hydrochloride is a fluorinated amine that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Structure : The compound features a trifluoromethyl group attached to a pentane backbone, which significantly influences its lipophilicity and biological interactions.

- CAS Number : 1389320-34-6

- Molecular Formula : C5H10ClF3N

The biological activity of (2R)-1,1,1-Trifluoropentan-2-amine; hydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : It has been identified as a modulator of certain receptors involved in neurotransmission and inflammatory responses. This modulation can lead to altered cellular signaling pathways.

- Antiproliferative Effects : Studies have indicated that fluorinated compounds can exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds structurally similar to (2R)-1,1,1-Trifluoropentan-2-amine have shown efficacy in inhibiting the growth of breast and lung cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Lipophilicity and Bioavailability

The introduction of trifluoromethyl groups generally increases the lipophilicity of compounds. The logP values associated with (2R)-1,1,1-Trifluoropentan-2-amine suggest a favorable balance for membrane permeability, enhancing its potential bioavailability .

Anticancer Activity

In a study examining fluorinated triazole derivatives, it was found that compounds with trifluoromethyl substitutions exhibited enhanced antiproliferative properties against cancer cell lines. Specifically, the highest activity was observed in compounds similar to (2R)-1,1,1-Trifluoropentan-2-amine when tested against breast and colon cancer cells .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative A | Breast Cancer | 5.4 | Apoptosis induction |

| Triazole Derivative B | Lung Cancer | 7.8 | Cell cycle arrest |

Neurotransmitter Interaction

Research has indicated that (2R)-1,1,1-Trifluoropentan-2-amine may influence neurotransmitter systems. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders. However, detailed studies are still required to elucidate specific interactions and effects on neurotransmitter release and uptake.

Q & A

Q. What are the recommended synthesis pathways for (2R)-1,1,1-Trifluoropentan-2-amine Hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective reductive amination of 1,1,1-trifluoropentan-2-one. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to confirm >99% enantiomeric excess (ee) .

- Salt Formation : React the free base with HCl gas in anhydrous diethyl ether under nitrogen, followed by recrystallization in ethanol/water (1:3 v/v) to isolate the hydrochloride salt .

Q. How should researchers characterize the compound’s structural and chemical properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm trifluoromethyl group integration (δ ≈ -70 ppm) and NMR to verify stereochemistry at the C2 position (coupling constants for R-configuration) .

- X-ray Crystallography : Co-crystallize with a resolving agent (e.g., D-mandelic acid) to determine absolute configuration .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H] at m/z 192.1) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct all work in a fume hood certified for amine handling .

- Spill Management : Neutralize spills with 5% acetic acid solution, then absorb with vermiculite. Dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Batch Consistency Check : Compare HPLC purity profiles (e.g., Agilent ZORBAX SB-C18 column) and residual solvent levels (GC-MS) across batches to rule out impurities as confounding factors .

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -ligand displacement in serotonin receptors) under standardized buffer conditions (pH 7.4, 25°C) to validate target engagement .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Methodological Answer:

- pH Optimization : Prepare stock solutions in 0.1 M HCl (pH ~2) to minimize hydrolysis. For long-term storage, lyophilize and store at -80°C under argon .

- Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring to identify degradation products (e.g., trifluoroacetic acid via oxidation) .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use Schrödinger’s Desmond to predict logBB values based on partition coefficients (logP) and polar surface area (PSA < 60 Ų).

- In Silico Modifications : Introduce lipophilic substituents (e.g., methyl groups) at the C5 position while maintaining PSA via Prodrg topology generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.